molecular formula C12H19NO3S B3233015 tert-Butyl (4aR,7aS)-4-oxohexahydrothiopyrano[2,3-c]pyrrole-6(2H)-carboxylate CAS No. 1350475-47-6

tert-Butyl (4aR,7aS)-4-oxohexahydrothiopyrano[2,3-c]pyrrole-6(2H)-carboxylate

Cat. No.: B3233015
CAS No.: 1350475-47-6
M. Wt: 257.35
InChI Key: YOTIHUFEPNPVOO-PSASIEDQSA-N
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Description

tert-Butyl (4aR,7aS)-4-oxohexahydrothiopyrano[2,3-c]pyrrole-6(2H)-carboxylate is a complex organic compound featuring both a thiopyran ring and a pyrrole structure. This unique configuration gives it distinctive chemical properties that are of interest in various fields of research including organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Starting from a suitable pyrrole and thiopyran precursor, the compound can be synthesized via a multi-step reaction.

  • Step 2: The key steps involve the functionalization of the pyrrole ring and the formation of the thiopyran ring through cyclization reactions.

  • Step 3: tert-Butyl protection is usually introduced early in the synthesis to protect sensitive functional groups during subsequent steps.

  • Step 4: The final compound is purified through methods such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods:

  • Batch Production: The compound can be produced on an industrial scale using batch reactors. Key parameters like temperature, pressure, and reaction time are carefully controlled to optimize yield and purity.

  • Continuous Flow Processes: Continuous flow methods can also be employed, which offer advantages in terms of scalability, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or oxone.

  • Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophilic and electrophilic substitution reactions are common, with typical reagents including halogenating agents and nucleophiles like amines.

Common Reagents and Conditions:

  • Oxidation: Common oxidants include chromium trioxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Conditions vary depending on the specific substitution, but typically involve basic or acidic environments to facilitate the reaction.

Major Products Formed: The major products of these reactions will vary based on the specific transformations, but often include derivatives with modified functional groups or extended conjugation.

Scientific Research Applications

Chemistry: This compound serves as an intermediate in the synthesis of more complex molecules, used in the study of reaction mechanisms and the development of new synthetic methods.

Biology: In biological research, derivatives of this compound can be used as probes to investigate biochemical pathways and enzyme mechanisms.

Industry: In industrial applications, it can be used in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

Mechanism and Targets: The exact mechanism of action depends on its specific use. In medicinal applications, it might interact with enzyme active sites or receptor molecules, altering their activity or signaling pathways.

Molecular Pathways: It could modulate biological pathways by binding to proteins, affecting gene expression or cellular processes.

Comparison with Similar Compounds

  • tert-Butyl (4aR,7aS)-4-oxohexahydrothiopyrano[2,3-c]pyrrole-7(2H)-carboxylate: Slight structural variation leading to different reactivity.

  • tert-Butyl (4aR,7aS)-4-oxohexahydrothiopyrano[2,3-c]pyrrole-5(2H)-carboxylate: Another variant with a different position for the carboxylate group.

  • tert-Butyl hexahydrothiopyrano[2,3-c]pyrrole-6(2H)-carboxylate: Without the oxo group, leading to different chemical behavior.

Uniqueness: The combination of the tert-butyl group and the specific configuration of the thiopyran and pyrrole rings gives this compound unique reactivity and stability, making it valuable in both research and industrial applications.

There you have it! An overview of tert-Butyl (4aR,7aS)-4-oxohexahydrothiopyrano[2,3-c]pyrrole-6(2H)-carboxylate. Got more questions or want to dive deeper into any specific section? Let me know!

Properties

IUPAC Name

tert-butyl (4aR,7aS)-4-oxo-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-12(2,3)16-11(15)13-6-8-9(14)4-5-17-10(8)7-13/h8,10H,4-7H2,1-3H3/t8-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTIHUFEPNPVOO-PSASIEDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)SCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)SCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (4aR,7aS)-4-oxohexahydrothiopyrano[2,3-c]pyrrole-6(2H)-carboxylate
Reactant of Route 2
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tert-Butyl (4aR,7aS)-4-oxohexahydrothiopyrano[2,3-c]pyrrole-6(2H)-carboxylate
Reactant of Route 3
tert-Butyl (4aR,7aS)-4-oxohexahydrothiopyrano[2,3-c]pyrrole-6(2H)-carboxylate
Reactant of Route 4
tert-Butyl (4aR,7aS)-4-oxohexahydrothiopyrano[2,3-c]pyrrole-6(2H)-carboxylate
Reactant of Route 5
tert-Butyl (4aR,7aS)-4-oxohexahydrothiopyrano[2,3-c]pyrrole-6(2H)-carboxylate
Reactant of Route 6
tert-Butyl (4aR,7aS)-4-oxohexahydrothiopyrano[2,3-c]pyrrole-6(2H)-carboxylate

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